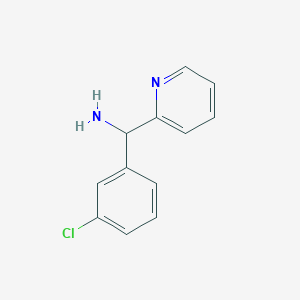

(3-Chlorophenyl)(pyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

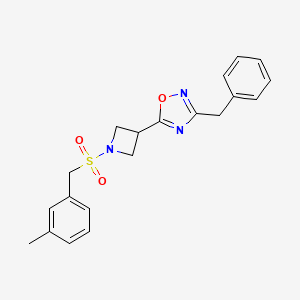

“(3-Chlorophenyl)(pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 39930-15-9 . It has a molecular weight of 218.69 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that transition metals can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process involves an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 218.69 .Scientific Research Applications

Synthesis and Anticonvulsant Activity

- Schiff bases of 3-aminomethyl pyridine, including (3-Chlorophenyl)(pyridin-2-yl)methanamine derivatives, have been synthesized and shown potential as anticonvulsant agents. These compounds were observed to exhibit seizures protection after intraperitoneal administration in various models, indicating their potential in epilepsy treatment (Pandey & Srivastava, 2011).

Cellular Imaging and Photocytotoxicity

- Iron(III) complexes incorporating this compound derivatives have been used for cellular imaging and demonstrated remarkable photocytotoxicity in red light. These complexes showed potential in generating reactive oxygen species, indicating their application in photodynamic therapy (Basu et al., 2014).

Catalytic Applications

- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized for use in catalytic applications. These compounds have been found to maintain their Pd(II) state in reactions, showing good activity and selectivity, suggesting applications in various catalytic processes (Roffe et al., 2016).

Chelating and Bridging Ligands

- Compounds like this compound have been used to create flexible chelating and bridging ligands. These ligands, when reacted with various metal salts, yielded a series of compounds with potential applications in coordination chemistry and material science (Tabatabaei et al., 2015).

Anticancer Activity

- Palladium(II) and Platinum(II) complexes based on Schiff bases of this compound showed significant anticancer activity against various human cancerous cell lines. These complexes have been investigated for their potential use in cancer treatment (Mbugua et al., 2020).

Photo-induced Oxidation

- The photochemistry of complexes incorporating this compound derivatives has been studied. These complexes undergo enhancement of the rate of electron transfer under UV or visible light, indicating potential applications in photoredox catalysis and light-induced chemical transformations (Draksharapu et al., 2012).

Synthesis and Molecular Docking Studies

- Novel compounds including this compound derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds have shown promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Methane Monooxygenase Models

- Diiron(III) complexes with ligands including this compound derivatives have been studied as functional models for methane monooxygenases. These complexes are efficient catalysts for selective hydroxylation of alkanes, which could be significant in industrial catalytic processes (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes represent various health and safety hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “(3-Chlorophenyl)(pyridin-2-yl)methanamine” are not available, the field of aromatic ketones synthesis, in general, has gained extensive attention in recent years . The development of more efficient and environmentally friendly synthesis methods, such as the copper-catalyzed synthesis of pyridin-2-yl-methanones, represents a promising direction .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to undergo oxidation reactions . This could suggest that (3-Chlorophenyl)(pyridin-2-yl)methanamine might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, is a common parameter used to assess the bioavailability of similar compounds .

Result of Action

Given the potential biological activities of related compounds , it’s plausible that this compound could have a broad spectrum of effects at the molecular and cellular levels.

Action Environment

For instance, the storage temperature of similar compounds can affect their stability .

properties

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHYTLHTMRGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)

![6-Cyclopropyl-3-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478656.png)

![2-Chloro-N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2478659.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2478665.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)